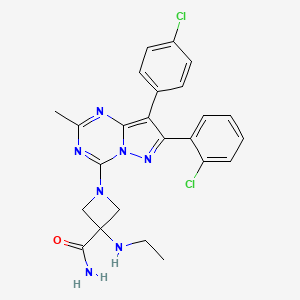
3-Azetidinecarboxamide, 1-(7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo(1,5-a)-1,3,5-triazin-4-yl)-3-(ethylamino)-
Cat. No. B1250041
Key on ui cas rn:
736993-54-7
M. Wt: 496.4 g/mol
InChI Key: XJFUIILGVMOOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07329658B2
Procedure details


To a stirred solution of 4-chloro-7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazine (I-2A-1b; 2.00 g, 5.13 mmol) in DME (30 ml) at 23° C. was added diisopropylethylamine (0.940 ml, 5.36 mmol) over 5 minutes. In a separate flask, a solution of 3-ethylaminoazetidine-3-carboxylic acid amide hydrochloride salt (I-2A-1h; 1.16 g, 5.37 mmol) in water (10 ml) was treated with diisopropylethylamine (1.90 ml, 10.8 mmol) over 5 minutes. The aqueous solution was then added to the DME solution over a 10-minute period while maintaining the reaction temperature below 28° C. After 2 hours, water (20 ml) was added over 5 minutes, and an orange solid precipitated from the reaction. The solid product was collected by filtration, washed with additional water, and then air dried by pulling low house vacuum across the sample to afford 2A-1 (2.15 g, 84%) as an off-white solid: +ESI MS (M+1) 496.4; 1H NMR (400 MHz, CD3OD) δ 7.46-7.35 (m, 4H), 7.31 (d, J=7.7 Hz, 2H), 7.21 (d, J=7.7 Hz, 2H), 5.14 (br d, J=8.3 Hz, 1H), 4.77 (br d, J=8.3 Hz, 1H), 4.61 (br d, J=8.3 Hz, 1H), 4.22 (br d, J=8.3 Hz, 1H), 2.54 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.14 (t, J=7.1 Hz, 3H).
Name
4-chloro-7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazine
Quantity
2 g
Type
reactant
Reaction Step One



Name
3-ethylaminoazetidine-3-carboxylic acid amide hydrochloride salt
Quantity
1.16 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[Cl:24])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=3)=[C:6]2[N:5]=[C:4]([CH3:25])[N:3]=1.C(N(C(C)C)CC)(C)C.Cl.[CH2:36]([NH:38][C:39]1([C:43]([NH2:45])=[O:44])[CH2:42][NH:41][CH2:40]1)[CH3:37]>COCCOC.O>[Cl:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:9]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[C:6]2[N:5]=[C:4]([CH3:25])[N:3]=[C:2]([N:41]3[CH2:42][C:39]([NH:38][CH2:36][CH3:37])([C:43]([NH2:45])=[O:44])[CH2:40]3)[N:7]2[N:8]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
4-chloro-7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazine
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC=2N1N=C(C2C2=CC=C(C=C2)Cl)C2=C(C=CC=C2)Cl)C
|
|
Name
|
|
|
Quantity
|
0.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
3-ethylaminoazetidine-3-carboxylic acid amide hydrochloride salt
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)NC1(CNC1)C(=O)N
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below 28° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an orange solid precipitated from the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with additional water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 2A-1 (2.15 g, 84%) as an off-white solid
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=NN2C(N=C(N=C2N2CC(C2)(C(=O)N)NCC)C)=C1C1=CC=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
